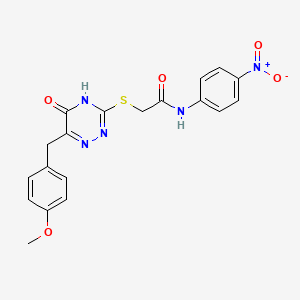
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O5S and its molecular weight is 427.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative of 1,2,4-triazine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse research findings.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.5 g/mol
- CAS Number : 898624-12-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 1,2,4-triazine derivatives. The key steps include:
- Formation of the triazine ring through cyclization reactions.
- Thioether formation , where a thiol group is introduced to enhance biological activity.
- Acetamide linkage , which is crucial for the pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. It has been tested against various pathogenic bacteria and has shown promising results:
- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against strains like Escherichia coli and Staphylococcus aureus.
- Comparative studies reveal that derivatives with electron-withdrawing groups exhibit enhanced antibacterial activity due to improved interactions with bacterial cell walls .
Antitubercular Activity
The compound has also demonstrated antitubercular activity:
- It was evaluated against Mycobacterium smegmatis, showing an MIC comparable to standard treatments like Rifampicin.
- The presence of specific substituents on the aromatic rings significantly influenced its potency .
The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial metabolism:
- Leucyl-tRNA Synthetase Inhibition : The compound exhibits high inhibitory effects on leucyl-tRNA synthetase, crucial for protein synthesis in bacteria .
- Alkaline Phosphatase Inhibition : Studies suggest that it may also inhibit tissue-nonspecific alkaline phosphatase (h-TNAP), which could relate to its antiproliferative effects .
Case Studies
- Antibacterial Efficacy : A study comparing various triazine derivatives found that those with substituted phenyl groups showed a marked increase in antibacterial activity compared to their unsubstituted counterparts .
- Antitubercular Assessment : In vitro tests against M. smegmatis revealed that compounds with methoxy and nitro groups had lower MIC values than others, indicating a structure-activity relationship that favors these substituents for enhanced efficacy .
Propriétés
IUPAC Name |
2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O5S/c1-29-15-8-2-12(3-9-15)10-16-18(26)21-19(23-22-16)30-11-17(25)20-13-4-6-14(7-5-13)24(27)28/h2-9H,10-11H2,1H3,(H,20,25)(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVQLLMFRWIAPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














